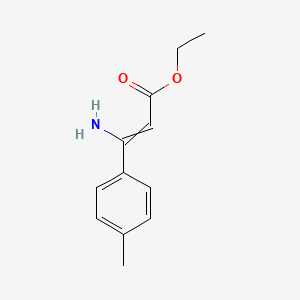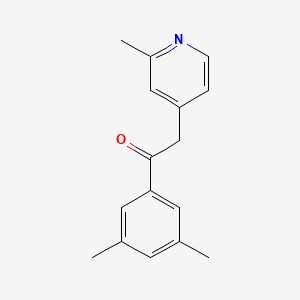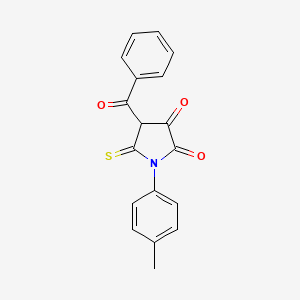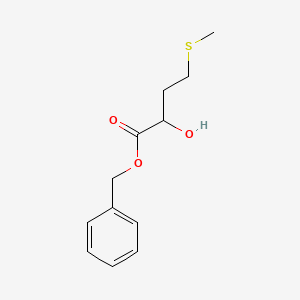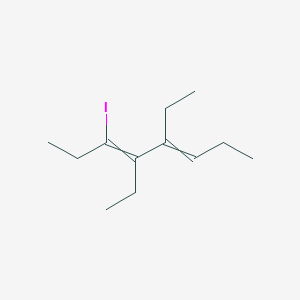
4,5-Diethyl-3-iodoocta-3,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diethyl-3-iodoocta-3,5-diene is an organic compound with the molecular formula C12H21I. It is a derivative of octadiene, characterized by the presence of iodine and ethyl groups at specific positions on the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3-iodoocta-3,5-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 4,5-diethyl-3-octene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Diethyl-3-iodoocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding 4,5-diethyl-3-octene.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions
Major Products
Oxidation: Diols or ketones.
Reduction: 4,5-diethyl-3-octene.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,5-Diethyl-3-iodoocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4,5-Diethyl-3-iodoocta-3,5-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
4,5-Diethyl-3-octene: A non-iodinated analog of 4,5-Diethyl-3-iodoocta-3,5-diene
Uniqueness
This compound is unique due to the presence of both iodine and ethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
193211-59-5 |
|---|---|
Molekularformel |
C12H21I |
Molekulargewicht |
292.20 g/mol |
IUPAC-Name |
4,5-diethyl-3-iodoocta-3,5-diene |
InChI |
InChI=1S/C12H21I/c1-5-9-10(6-2)11(7-3)12(13)8-4/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
AATQCHYUBOFPNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(CC)C(=C(CC)I)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


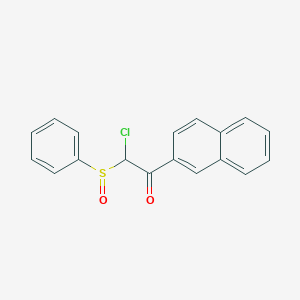
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
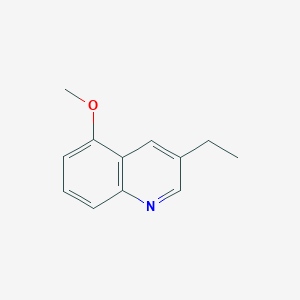

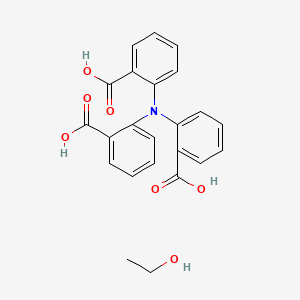
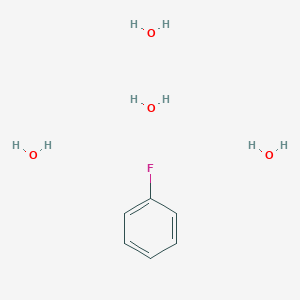
![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
